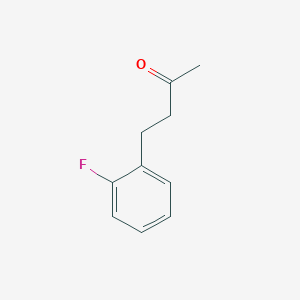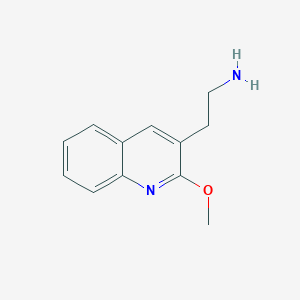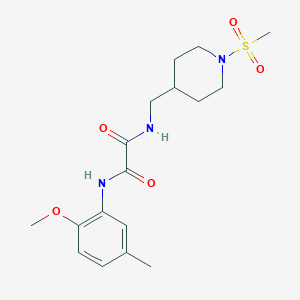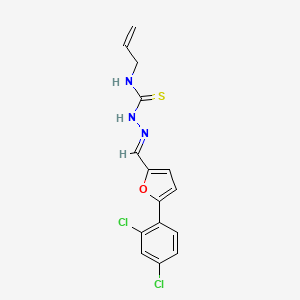
4-(2-Fluorophenyl)butan-2-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-(2-Fluorophenyl)butan-2-one consists of a butan-2-one group attached to a 2-fluorophenyl group . The exact 3D structure would require further computational or experimental studies to determine.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Fluorophenyl)butan-2-one are not well-documented. The molecular weight of the compound is 166.1921432 . More specific properties such as density, boiling point, melting point, and flash point would require further experimental determination.Applications De Recherche Scientifique
Sigma-2 Receptor Ligands with Anticancer Activity
4-(2-Fluorophenyl)butan-2-one derivatives have been explored as sigma-2 receptor ligands with potential anticancer activity. Studies have identified compounds with preferential binding to the sigma-2 receptor, showing inhibition of various cancer cell lines. These compounds also demonstrated selective toxicity toward cancer cells compared to normal cells, indicating potential in cancer therapy (Asong et al., 2019).
Catalytic Applications in Organic Synthesis
This compound and its analogs have been utilized in catalytic applications for organic synthesis. For example, palladium nanoparticles have been used in the Heck reaction of aryl iodides with allylic alcohols in water, leading to the synthesis of important fine chemicals like 4-(4-Methoxyphenyl)-butan-2-one (Boffi et al., 2011).
Application in Medical Cosmetology
Derivatives of 4-(2-Fluorophenyl)butan-2-one have been studied for their skin whitening properties. These compounds were found to inhibit melanin production and tyrosinase activity, outperforming known agents like arbutin. They were also observed to reduce the expression of proteins related to melanin synthesis, showing potential in medical cosmetology (Wu et al., 2015).
Neuroprotective Effects
Studies on 4-(Phenylsulfanyl)butan-2-one derivatives have demonstrated neuroprotective effects in a rat model with optic nerve crush injuries. The compound was found to protect retinal ganglion cells and preserve visual function, suggesting potential applications in neuroprotective therapies (Chien et al., 2016).
Role in Multifunctional Catalysis
This compound has been involved in multifunctional catalysis, particularly in one-pot tandem synthesis processes using supported AuPd nanoalloy catalysts. This demonstrates its utility in facilitating complex chemical reactions, including hydrogen auto-transfer routes (Morad et al., 2017).
Propriétés
IUPAC Name |
4-(2-fluorophenyl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRXVYJUCGIYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)butan-2-one | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-3-chloro-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2858851.png)





![N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2858860.png)

![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B2858862.png)


![1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide](/img/structure/B2858867.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2858871.png)